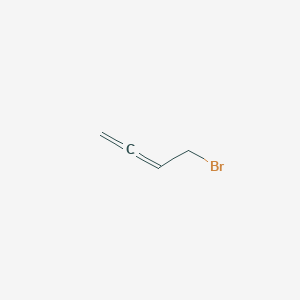

4-bromobuta-1,2-diene

Descripción general

Descripción

4-Bromobuta-1,2-diene, also known as allenylmethyl bromide, is an organic compound with the molecular formula C4H5Br. It is a derivative of butadiene, where one hydrogen atom is replaced by a bromine atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Bromobuta-1,2-diene can be synthesized through several methods. One common approach involves the dehydrohalogenation of 1,4-dibromo-2-butene. This reaction typically requires a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) under reflux conditions . Another method involves the bromination of butadiene followed by dehydrobromination .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions followed by purification processes to isolate the desired product. The use of phase-transfer catalysts can enhance the efficiency and yield of these reactions .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromobuta-1,2-diene undergoes various chemical reactions, including:

Addition Reactions: It can participate in 1,2- and 1,4-addition reactions with strong acids like hydrogen bromide (HBr).

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Polymerization: It can undergo polymerization reactions to form polybutadiene derivatives.

Common Reagents and Conditions:

Hydrogen Bromide (HBr): Used in addition reactions to form bromo-substituted products.

Strong Bases (KOH, NaOH): Used in dehydrohalogenation reactions to form the diene.

Major Products:

1,2-Addition Product: Formed at lower temperatures under kinetic control.

1,4-Addition Product: Formed at higher temperatures under thermodynamic control.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Bromobuta-1,2-diene serves as a versatile building block in organic synthesis. Its reactivity allows for various transformations:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles, leading to the formation of alcohols, ethers, and amines.

- Addition Reactions : It can react with electrophiles such as hydrogen halides to produce halogenated derivatives.

- Polymerization : The compound can undergo polymerization to form polymers with tailored properties.

Case Study: Synthesis of α-Bromoallenes

A notable application involves the synthesis of functionally substituted α-bromoallenes using this compound as a precursor. This method showcases the compound's utility in creating complex structures essential for further chemical exploration .

Material Science

In material science, this compound is utilized in developing new materials with specific properties:

- Polymers and Resins : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Tensile Strength | Varies with formulation |

| Thermal Stability | High (depends on additives) |

| Flexibility | Adjustable through copolymerization |

Pharmaceuticals

The compound is significant in pharmaceutical research as it aids in synthesizing various active pharmaceutical ingredients (APIs):

- Pharmaceutical Intermediates : Used to create intermediates that are crucial for drug development.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit potential anticancer activity. The bromine atom enhances reactivity towards biological targets, making it a candidate for further pharmacological studies .

Mecanismo De Acción

The mechanism of action of 4-bromobuta-1,2-diene involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

- 1-Bromo-2,3-butadiene

- 2,3-Butadienyl bromide

- 4-Chloro-1,2-butadiene

Comparison: 4-Bromobuta-1,2-diene is unique due to its allenic structure, which imparts distinct reactivity compared to other butadiene derivatives. Its ability to undergo both 1,2- and 1,4-addition reactions makes it versatile in synthetic applications .

Actividad Biológica

4-Bromobuta-1,2-diene (C4H5Br) is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial and anticancer effects, supported by relevant case studies and research findings.

This compound is characterized by its molecular formula C4H5Br and a molecular weight of approximately 132.99 g/mol. It exists as a colorless to pale yellow liquid with a pungent odor. The compound is known for its reactivity due to the presence of the bromine atom and the diene functionality, which can participate in various chemical reactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against Trichomonas vaginalis , a protozoan parasite responsible for trichomoniasis, and several Gram-positive bacteria. The compound's mechanism of action appears to involve disruption of cellular processes in these microorganisms, leading to cell death .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Trichomonas vaginalis | 50 µg/mL | |

| Staphylococcus aureus | 25 µg/mL | |

| Streptococcus pneumoniae | 30 µg/mL |

Anticancer Properties

In addition to its antimicrobial activity, this compound has shown promising anticancer effects. It has been studied for its potential in inhibiting the growth of various cancer cell lines. Notably, it has been reported to prolong survival in mice with induced tumors such as B16 melanoma and P388 leukemia .

Case Study: Anticancer Effects in Animal Models

A significant study involved administering this compound to mice with B16 melanoma. The results indicated that treated mice had a markedly improved survival rate compared to control groups. The compound was observed to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism that could be exploited for therapeutic purposes .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial and cancerous cells.

- Inhibition of DNA Synthesis : It interferes with DNA replication processes, particularly in rapidly dividing cells.

- Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in affected cells.

Safety and Toxicity

While the biological activities are promising, safety evaluations are crucial. Preliminary toxicity studies indicate that while this compound is effective against target cells, it also exhibits cytotoxicity at higher concentrations. Careful dose optimization is necessary to maximize therapeutic effects while minimizing adverse effects on healthy tissues .

Propiedades

InChI |

InChI=1S/C4H5Br/c1-2-3-4-5/h3H,1,4H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNVSARGOSPIPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447105 | |

| Record name | 1,2-Butadiene, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18668-68-3 | |

| Record name | 1,2-Butadiene, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.